Nonanedial, 5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
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Overview
Description
Nonanedial, 5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is a chemical compound characterized by the presence of a nonanedial backbone and a 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanedial, 5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of nonanedial with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Nonanedial, 5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Nonanedial, 5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonanedial, 5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate: Shares a similar isoindolyl group but differs in the backbone structure.
Lenalidomide: Contains a similar isoindolyl group and is used in medicinal chemistry.
Uniqueness
Nonanedial, 5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its specific combination of a nonanedial backbone and an isoindolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
491878-43-4 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)nonanedial |
InChI |
InChI=1S/C17H19NO4/c19-11-5-3-7-13(8-4-6-12-20)18-16(21)14-9-1-2-10-15(14)17(18)22/h1-2,9-13H,3-8H2 |
InChI Key |
UILHLGIXBPHXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCC=O)CCCC=O |
Origin of Product |
United States |
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